molecular formula C10H15NO B3081810 4-Methyl-3-(propan-2-yloxy)aniline CAS No. 111185-05-8

4-Methyl-3-(propan-2-yloxy)aniline

Cat. No. B3081810
CAS RN: 111185-05-8
M. Wt: 165.23 g/mol
InChI Key: YBTSEOSALWHADB-UHFFFAOYSA-N
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Description

“4-Methyl-3-(propan-2-yloxy)aniline” is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 . It is also known as "4-isopropoxy-3-methylaniline" . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “4-Methyl-3-(propan-2-yloxy)aniline” is 1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-Methyl-3-(propan-2-yloxy)aniline” is a liquid at room temperature . It has a molecular weight of 165.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methyl-3-(propan-2-yloxy)aniline, focusing on six unique fields:

Pharmaceuticals and Drug Development

4-Methyl-3-(propan-2-yloxy)aniline is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a precursor in the development of drugs with potential therapeutic benefits. For instance, it can be involved in the creation of compounds that exhibit anti-inflammatory, analgesic, or antimicrobial properties . The presence of both aniline and ether groups in its structure enhances its reactivity, making it a valuable intermediate in medicinal chemistry.

Organic Synthesis

In organic synthesis, 4-Methyl-3-(propan-2-yloxy)aniline serves as a versatile building block. It is used in the synthesis of complex organic molecules through various reactions such as Mannich reactions, which are crucial for forming carbon-carbon bonds . This compound’s ability to participate in enantioselective aminomethylation reactions makes it significant for producing optically pure amino keto ethers, which are important in the synthesis of natural products and pharmaceuticals .

Material Science

This compound is also explored in material science for the development of novel materials with specific properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Additionally, it can be used in the synthesis of dyes and pigments, contributing to the development of materials with unique optical properties.

Catalysis

4-Methyl-3-(propan-2-yloxy)aniline is employed as a ligand in catalytic processes. Its structure allows it to coordinate with metal centers, facilitating various catalytic reactions. This is particularly useful in asymmetric catalysis, where it helps in the production of chiral molecules with high enantiomeric purity. Such applications are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs .

Environmental Chemistry

In environmental chemistry, this compound is studied for its potential in pollutant degradation. Its reactivity can be harnessed to break down harmful organic pollutants in water and soil. Research is ongoing to explore its effectiveness in various environmental remediation processes, contributing to cleaner and safer ecosystems.

Biological Studies

4-Methyl-3-(propan-2-yloxy)aniline is used in biological studies to understand its interaction with biological systems. Its derivatives are investigated for their biological activity, including potential cytotoxic effects on cancer cells. Such studies are essential for developing new therapeutic agents and understanding the mechanisms of action of various bioactive compounds .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-Methyl-3-(propan-2-yloxy)aniline” were not found, it’s worth noting that aniline derivatives are being studied extensively due to their potential applications in medicinal chemistry . They have been used as building blocks for the synthesis of biologically active molecules such as antibiotics, anti-inflammatory agents, and antifungal agents .

properties

IUPAC Name

4-methyl-3-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSEOSALWHADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.